- Preparation of heterocycle carboxamide derivatives useful as SIRT2 inhibitors, United States, , ,
Cas no 946125-65-1 (2-Fluoro-3-nitrobenzyl Bromide)
946125-65-1 structure
Product Name:2-Fluoro-3-nitrobenzyl Bromide
CAS 번호:946125-65-1
MF:C7H5BrFNO2
메가와트:234.0225045681
MDL:MFCD11110170
CID:2356464
PubChem ID:59139151
Update Time:2024-10-25
2-Fluoro-3-nitrobenzyl Bromide 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(bromomethyl)-2-fluoro-3-nitrobenzene
- 1-Bromomethyl-2-fluoro-3-nitrobenzene
- 2-fluoro-3-nitrobenzyl bromide
- PubChem21774
- MIESICVJNXXYKC-UHFFFAOYSA-N
- LS10678
- CM13417
- AS05976
- 1-Bromo methyl-2-fluoro-3-nitrobenzene
- BC004668
- AK186980
- 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (ACI)
- MFCD11110170
- (1S,4r)-4-(((S)-5-((3,5-Bis(trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanec
- EN300-191425
- DB-215689
- 1-(bromomethyl)-2-fluoro-3-nitro-benzene
- 946125-65-1
- AKOS025404211
- DS-10096
- CS-0085250
- WMB12565
- SY121124
- SCHEMBL250079
- DTXSID00731100
- 2-Fluoro-3-nitrobenzyl Bromide
-
- MDL: MFCD11110170
- 인치: 1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
- InChIKey: MIESICVJNXXYKC-UHFFFAOYSA-N
- 미소: [O-][N+](C1C(F)=C(CBr)C=CC=1)=O
계산된 속성
- 정밀분자량: 232.94877g/mol
- 동위원소 질량: 232.94877g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 173
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 45.8
- 소수점 매개변수 계산 참조값(XlogP): 2.4
실험적 성질
- 밀도: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: 311.7±27.0 °C at 760 mmHg
- 플래시 포인트: 142.3±23.7 °C
- 용해도: 극미용성(0.15g/l)(25ºC),
- 증기압: 0.0±0.6 mmHg at 25°C
2-Fluoro-3-nitrobenzyl Bromide 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-3-nitrobenzyl Bromide 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | F601010-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601010-100mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601010-500mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | PC501172-1g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 1g |
£53.00 | 2025-02-21 | ||
| Apollo Scientific | PC501172-5g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 5g |
£157.00 | 2025-02-21 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-200mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 200mg |
221.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-50mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 50mg |
96.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-250mg |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 250mg |
403CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV962-1g |
2-Fluoro-3-nitrobenzyl Bromide |
946125-65-1 | 97% | 1g |
709.0CNY | 2021-07-14 | |
| A2B Chem LLC | AI63448-100g |
2-Fluoro-3-nitrobenzyl bromide |
946125-65-1 | 97% | 100g |
$2708.00 | 2024-07-18 |
2-Fluoro-3-nitrobenzyl Bromide 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 12 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Acetonitrile ; 16 h, 80 °C
참조
- Preparation of substituted coumarins as MEK inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C → reflux
참조
- Preparation of the benzoxazine compound and their application as anticancer agents, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 6.5 h, reflux
참조
- Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent, Journal of Medicinal Chemistry, 2014, 57(10), 4213-4238
합성 방법 5
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 85 °C
참조
- Preparation of bis(benzimidazole) diamides as STING agonists and their therapeutic uses, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Trifluoroacetic acid , N-Bromosuccinimide Solvents: Acetonitrile ; 15 min, 80 °C
참조
- Synthesis of omecamtiv mecarbil, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; reflux; reflux → rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Coumarin compounds and uses thereof, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
참조
- Preparation of protein tyrosine phosphatase targeting ligands, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 24 h, rt → reflux
참조
- Preparation of macrocyclic pyridine derivatives as eEF2K and Vps34 inhibitors, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
참조
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, reflux
참조
- Coumarin compound useful in treatment of cancer and its preparation, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; overnight, reflux
참조
- Preparation of 2-pyridyl substituted imidazoles as therapeutic ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: N-Bromosuccinimide
참조
- Hybrids of MEK inhibitor and NO donor as multitarget antitumor drugs, European Journal of Medicinal Chemistry, 2020, 196,
합성 방법 15
반응 조건
1.1 Reagents: Sodium bromate Solvents: Isopropyl acetate , Water ; rt → 10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 min, 10 °C; 3 h, 10 °C → 80 °C
참조
- Synthesis of omecamtiv mecarbil dihydrochloride hydrate, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 5 h, rt → reflux
참조
- Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties, ACS Medicinal Chemistry Letters, 2013, 4(11), 1059-1063
합성 방법 17
합성 방법 18
합성 방법 19
반응 조건
참조
- Process for preparation of Omecamtiv Mecarbil dihydrochloride, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
참조
- Pharmaceutical formulations comprising omecamtiv mecarbil, World Intellectual Property Organization, , ,
2-Fluoro-3-nitrobenzyl Bromide Raw materials
2-Fluoro-3-nitrobenzyl Bromide Preparation Products
2-Fluoro-3-nitrobenzyl Bromide 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
주문 번호:A856372
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:00
가격 ($):250.0
Email:sales@amadischem.com
2-Fluoro-3-nitrobenzyl Bromide 관련 문헌
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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추천 공급업체
Amadis Chemical Company Limited
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
순결:99%
재다:5g
가격 ($):250.0